甲氧西林钠

描述

Methicillin, also known as meticillin, is a narrow-spectrum β-lactam antibiotic of the penicillin class . It is a semisynthetic derivative of penicillin and was first produced in the late 1950s . It was developed as a type of antibiotic called a penicillinase-resistant penicillin . Methicillin was active against certain species of Staphylococcus, including S. aureus and S. epidermis .

Synthesis Analysis

Methicillin is synthesized as a semisynthetic penicillin antibiotic . It is produced by modifying the original penicillin structure to make it resistant to a bacterial enzyme called penicillinase (beta-lactamase) . This enzyme is produced by most strains of Staphylococcus and disrupts certain types of penicillins .

Molecular Structure Analysis

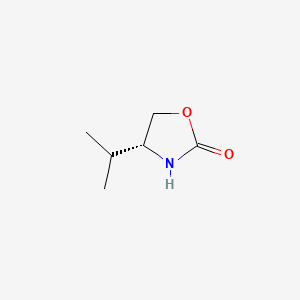

The empirical formula of Methicillin sodium is C17H19N2NaO6S . The molecular weight is 402.40 g/mol .

Chemical Reactions Analysis

Like other beta-lactam antibiotics, methicillin acts by inhibiting the synthesis of bacterial cell walls . It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of gram-positive bacteria .

Physical And Chemical Properties Analysis

Methicillin sodium has a molecular formula of C17H19N2NaO6S and a molecular weight of 402.40 g/mol .

科学研究应用

生物膜抑制

甲氧西林钠已被研究用于治疗嵌入生物膜的细菌。 生物膜是复杂的细菌群落,即使在高剂量下也很难用抗菌剂消除 .

对抗耐甲氧西林金黄色葡萄球菌

研究探讨了甲氧西林钠与其他物质联合使用以增强其对抗耐甲氧西林金黄色葡萄球菌 (MRSA) 的功效 .

纳米技术应用

纳米技术在生物膜抑制中的应用是一个新兴领域,甲氧西林钠正在被探索。 当与甲氧西林钠一起使用时,纳米颗粒和纳米材料可以显示出对生物膜基质的增强渗透性 .

抗菌活性增强

已经进行了一些研究,通过将甲氧西林与其他材料(如单壁碳纳米管 (SWCNTs))结合,来提高其抗菌活性,以对抗耐药菌株 .

作用机制

Target of Action

Methicillin sodium, also known as meticillin, primarily targets the penicillin-binding proteins (PBPs) of bacteria . These proteins are essential for the synthesis of the bacterial cell wall. Methicillin is particularly effective against Staphylococcus aureus and Streptococcus pneumoniae .

Mode of Action

Like other beta-lactam antibiotics, methicillin inhibits the synthesis of bacterial cell walls . It does this by binding to and competitively inhibiting the transpeptidase enzyme, also known as penicillin-binding proteins (PBPs) . This inhibition prevents the cross-linkage between the peptidoglycan polymer chains that make up a major component of the cell wall of gram-positive bacteria .

Biochemical Pathways

The primary biochemical pathway affected by methicillin is the synthesis of the bacterial cell wall . By inhibiting the transpeptidase enzyme, methicillin prevents the formation of peptidoglycan cross-links, which are crucial for maintaining the structural integrity of the bacterial cell wall .

Pharmacokinetics

It is metabolized in the liver, with 20-40% of the drug being metabolized . The elimination half-life of methicillin is 25-60 minutes, and it is primarily excreted renally .

Result of Action

The inhibition of cell wall synthesis by methicillin leads to the death of the bacteria . Without the structural support provided by the cell wall, the bacteria cannot survive, leading to the effective treatment of infections caused by susceptible gram-positive bacteria .

Action Environment

The effectiveness of methicillin can be influenced by various environmental factors. For instance, the presence of antibiotics in the environment can lead to the development of antibiotic resistance in bacteria . Overuse and misuse of antibiotics, including methicillin, have led to the emergence of methicillin-resistant Staphylococcus aureus (MRSA), which is resistant to all penicillins .

安全和危害

未来方向

There are ongoing studies on the use of novel treatment approaches for methicillin-resistant Staphylococcus aureus (MRSA) infections . These include the use of phages, antimicrobial peptides, and hydrogels . These novel treatments offer promising alternatives to traditional antibiotics and could potentially be used to combat antimicrobial resistance .

生化分析

Cellular Effects

Methicillin sodium has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of bacterial cell walls, which impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of methicillin sodium involves inhibiting the synthesis of bacterial cell walls. It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of gram-positive bacteria . This is achieved by binding to and competitively inhibiting the transpeptidase enzyme .

Metabolic Pathways

Methicillin sodium is involved in metabolic pathways related to the synthesis of bacterial cell walls

Transport and Distribution

The transport and distribution of methicillin sodium within cells and tissues involve its interaction with the transpeptidase enzyme

Subcellular Localization

The subcellular localization of methicillin sodium and its effects on activity or function are related to its role in inhibiting the synthesis of bacterial cell walls

属性

| { "Design of the Synthesis Pathway": "Methicillin sodium can be synthesized through a multi-step reaction starting from 6-aminopenicillanic acid.", "Starting Materials": [ "6-aminopenicillanic acid", "Phenylacetic acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "6-aminopenicillanic acid is reacted with phenylacetic acid in the presence of sodium hydroxide to form phenylacetyl-6-aminopenicillanic acid.", "Phenylacetyl-6-aminopenicillanic acid is then treated with methanol and ethyl acetate to form methicillin.", "Methicillin is further reacted with sodium hydroxide to obtain methicillin sodium." ] } | |

CAS 编号 |

132-92-3 |

分子式 |

C17H20N2NaO6S |

分子量 |

403.4 g/mol |

IUPAC 名称 |

(2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C17H20N2O6S.Na/c1-17(2)12(16(22)23)19-14(21)11(15(19)26-17)18-13(20)10-8(24-3)6-5-7-9(10)25-4;/h5-7,11-12,15H,1-4H3,(H,18,20)(H,22,23);/t11-,12+,15-;/m1./s1 |

InChI 键 |

YPDBCTZTLGGIMN-UMLIZJHQSA-N |

手性 SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)O)C.[Na] |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)[O-])C |

规范 SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)O)C.[Na] |

其他 CAS 编号 |

132-92-3 |

Pictograms |

Irritant; Health Hazard |

相关CAS编号 |

61-32-5 (Parent) |

同义词 |

Dimethoxyphenyl Penicillin Methicillin Methicillin Hydrate, Monosodium Salt Methicillin Monohydrate, Monosodium Salt Methicillin Sodium Meticillin Metin Penicillin, Dimethoxyphenyl Staphcillin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1'-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide](/img/structure/B1662102.png)

![Phenol, 2-[(2-pyridinylmethyl)amino]-](/img/structure/B1662118.png)